

# Application of Dipyanone in Forensic Toxicology Casework: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Dipyanone** is a potent novel synthetic opioid (NSO) structurally related to methadone.[1][2] First synthesized in the 1940s, it has recently emerged on the recreational drug market, posing a significant challenge to public health and forensic toxicology.[1] Its analgesic activity is comparable to methadone, and it acts as a strong agonist at the  $\mu$ -opioid receptor (MOR), suggesting a high potential for abuse and life-threatening toxicity, including respiratory depression.[1][3][4] This document provides detailed application notes and protocols for the analysis of **dipyanone** in forensic toxicology casework, aimed at researchers, scientists, and drug development professionals.

## Data Presentation: Quantitative Analysis of Dipyanone in Forensic Casework

The following table summarizes quantitative data from published forensic case reports involving **dipyanone**. This data is essential for the interpretation of toxicological findings.



| Case ID | Specimen<br>Type               | Dipyanone<br>Concentrati<br>on (ng/mL) | Other<br>Detected<br>Substances  | Country | Reference |
|---------|--------------------------------|--|--|---------|-----------|
| 1       | Postmortem<br>Femoral<br>Blood | 370                                    | 2-methyl AP-<br>237,<br>Flualprazola<br>m, 8-<br>aminoclonazo<br>lam   | USA     | [1][2]    |
| 2       | Postmortem<br>Femoral<br>Blood | 720                                    | None of<br>toxicological<br>interest<br>reported   | Germany | [5]       |
| 3       | Postmortem Heart Blood         | 80                                     | fluorometham phetamine (96 ng/mL), 2-fluoroamphet amine (24 ng/mL), deschloroket amine (1.0 ng/mL), 2-fluorodeschloroket amine (< 1.0 ng/mL), deschloro-Nethylketamine (46 ng/mL), mitragynine (160 ng/mL), 7-hydroxymitra | Germany | [5]       |



|                                   |                     |            | gynine (4.7<br>ng/mL)                            |         |     |
|-----------------------------------|---------------------|------------|--|---------|-----|
| 4                                 | Postmortem<br>Urine | > 1000     | None of<br>toxicological<br>interest<br>reported | Germany | [5] |
| 5                                 | Postmortem<br>Urine | 5500       | See Case 3                                       | Germany | [5] |
| Multiple<br>Fatalities<br>(Range) | Postmortem<br>Blood | 720 - 1400 | Not specified                                    | Germany | [5] |
| Multiple<br>Fatalities<br>(Range) | Postmortem<br>Urine | 80 - 5500  | Not specified                                    | Germany | [5] |

### **Experimental Protocols**

The following are generalized protocols for the extraction and analysis of **dipyanone** from biological matrices, based on methodologies reported in the scientific literature for novel synthetic opioids.

## Protocol 1: Solid-Phase Extraction (SPE) for Dipyanone from Urine

This protocol is a generalized procedure suitable for the extraction of **dipyanone** and other synthetic opioids from urine samples.

### 1. Sample Pretreatment:

- To 1 mL of urine, add an appropriate internal standard.
- Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex to mix.
- For the cleavage of glucuronides, which may be a metabolic pathway for **dipyanone**, enzymatic hydrolysis with β-glucuronidase can be performed prior to extraction.

### 2. SPE Cartridge Conditioning:



Condition a mixed-mode or polymeric SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to dry between steps.

### 3. Sample Loading:

• Load the pretreated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

### 4. Washing:

- Wash the cartridge with 3 mL of deionized water.
- Follow with a wash of 3 mL of 100 mM acetic acid.
- Dry the cartridge thoroughly under high vacuum for at least 5 minutes.

#### 5. Elution:

- Elute the analyte with 3 mL of a freshly prepared solution of 2% ammonium hydroxide in methanol.
- Collect the eluate in a clean tube.

### 6. Reconstitution:

- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 100  $\mu L$  of the mobile phase used for LC-MS/MS analysis and transfer to an autosampler vial.

## Protocol 2: Liquid-Liquid Extraction (LLE) for Dipyanone from Blood

This protocol provides a general procedure for the extraction of **dipyanone** from whole blood.

### 1. Sample Preparation:

- To 1 mL of whole blood in a glass tube, add an appropriate internal standard.
- Add 1 mL of saturated sodium borate buffer (pH 9.0) and vortex.

#### 2. Extraction:



- Add 5 mL of n-butyl chloride.
- Cap the tube and gently rock or rotate for 15-20 minutes to ensure thorough mixing and extraction.
- Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
- 3. Back Extraction (Optional, for cleanup):
- Transfer the organic layer to a new tube.
- Add 2 mL of 0.1 M hydrochloric acid and vortex for 1 minute.
- Centrifuge and discard the organic layer.
- To the acidic aqueous layer, add 1 mL of saturated sodium borate buffer to basify, and reextract with 5 mL of n-butyl chloride.
- Centrifuge and transfer the organic layer to a clean tube.

### 4. Reconstitution:

- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 100  $\mu$ L of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

## **Protocol 3: Analytical Instrumentation**

The following are suggested starting parameters for the analysis of **dipyanone** using GC-MS and LC-MS/MS. These parameters should be optimized for the specific instrumentation used.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification:

- Instrument: Agilent 5975 Series GC/MSD System or equivalent.[6]
- Column: Agilent J&W DB-1 (12 m x 200 μm x 0.33 μm) or similar non-polar capillary column.
- Carrier Gas: Helium at a constant flow of 1.46 mL/min.[6]
- Inlet Temperature: 265°C.[6]
- Injection Mode: Splitless, 1 μL injection volume.[6]



- Oven Temperature Program: Initial temperature of 50°C, ramp at 30°C/min to 340°C and hold for 2.3 minutes.[6]
- MS Transfer Line Temperature: 300°C.[6]
- MS Source Temperature: 230°C.[6]
- MS Quadrupole Temperature: 150°C.[6]
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: 40-550 m/z.[6]
- Expected Retention Time: Approximately 6.84 minutes under these conditions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification:

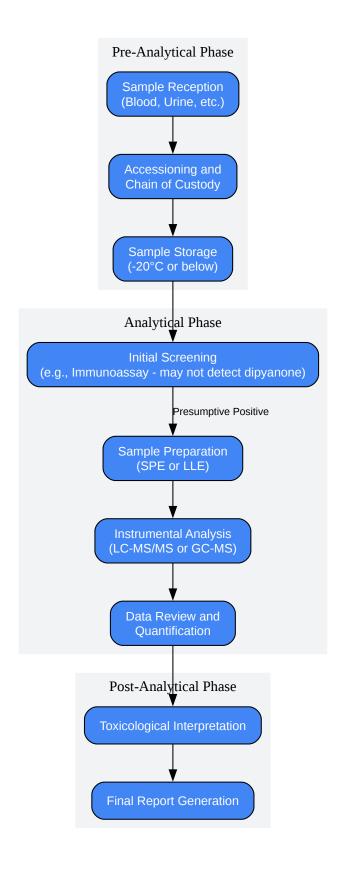
- Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system or equivalent.
- Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 μm) or similar reversed-phase column.
- Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in methanol/acetonitrile (50:50).
- Flow Rate: 0.4 mL/min.
- Gradient: A typical gradient would start at 5% B, increase to 95% B over several minutes, hold, and then return to initial conditions for equilibration.
- Injection Volume: 10 μL.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Key MS/MS Transitions: For quantitative analysis, at least two multiple reaction monitoring (MRM) transitions should be optimized. While specific transitions for dipyanone are not



widely published, they can be determined by infusing a standard solution. The precursor ion will be the protonated molecule [M+H]+. Product ions will result from the fragmentation of the parent molecule.

## **Mandatory Visualizations**

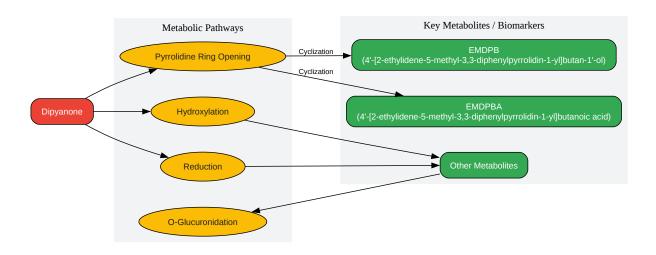




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Caption: Forensic toxicology workflow for **dipyanone** analysis.





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